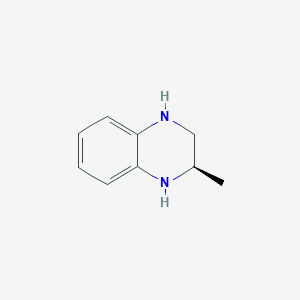

(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(2R)-2-methyl-1,2,3,4-tetrahydroquinoxaline |

InChI |

InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3/t7-/m1/s1 |

InChI Key |

PFGRBAYSEQEFQN-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@@H]1CNC2=CC=CC=C2N1 |

Canonical SMILES |

CC1CNC2=CC=CC=C2N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 Methyl 1,2,3,4 Tetrahydroquinoxaline and Analogues

Enantioselective Approaches to (R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline

The direct construction of the chiral center at the C2 position is paramount for accessing specific enantiomers of 2-methyl-1,2,3,4-tetrahydroquinoxaline. Methodologies to achieve this enantioselectivity include asymmetric catalysis, biocatalytic routes, and the use of chiral auxiliaries.

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation of Quinoxaline (B1680401) Precursors

Asymmetric hydrogenation of readily available quinoxaline precursors represents one of the most direct and atom-economical methods for producing chiral THQs. This approach has been successfully realized using various transition metal catalysts, with iridium and rhodium complexes showing particular promise.

A novel Iridium-catalyzed asymmetric hydrogenation protocol has been developed that allows for the selective synthesis of either the (R) or (S) enantiomer of mono-substituted THQs simply by adjusting the reaction solvent. Using a specific Ir-catalyst system, excellent yields and high enantioselectivities have been achieved. For instance, the hydrogenation of 2-methylquinoxaline (B147225) can yield the (R)-enantiomer with up to 98% enantiomeric excess (ee) when conducted in toluene (B28343) or dioxane, while switching the solvent to ethanol (B145695) favors the formation of the (S)-enantiomer. This system operates efficiently without the need for additional additives, which is a significant improvement over previous protocols.

Similarly, Rhodium–thiourea (B124793) complexes have been employed to catalyze the asymmetric hydrogenation of quinoxalines effectively. rsc.org This method, performed under mild conditions (1 MPa H₂ pressure at room temperature), converts various substrates into their corresponding THQs with excellent yields and enantioselectivities (up to 98% yield and 99% ee). rsc.org The presence of a strong Brønsted acid like HCl was found to be crucial, as it not only activates the quinoxaline substrate but also facilitates an anion-binding interaction between the substrate and the chiral thiourea ligand, which is key to the catalytic cycle. rsc.org A gram-scale reaction using this rhodium-catalyzed method on a substituted 2-methylquinoxaline derivative proceeded with 90% yield and 96% ee, demonstrating its practical utility. rsc.org

Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. An efficient air-stable iridium catalyst, [Cp*IrCl₂]₂, combined with a sulfonamide ligand, effectively reduces quinoxalines to THQs in water using sodium formate (B1220265) (HCOONa) as the hydrogen source. The reaction's efficiency is highly dependent on pH, with acidic conditions maintained by an acetate (B1210297) buffer being optimal. This method has been applied to a range of quinoxalines, affording the corresponding THQs in good to excellent yields. For example, 2,3-disubstituted quinoxalines can be stereoselectively reduced to the cis-isomer in high yield. Another one-pot process combines a regioselective Heyns rearrangement with a stereoselective transfer hydrogenation to produce N-substituted THQs in good yields and high enantiomeric excess.

Table 1: Selected Results from Asymmetric Hydrogenation of Quinoxaline Precursors

| Catalyst System | Substrate | Key Conditions | Product Configuration | Yield | ee (%) | Source(s) |

|---|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ / Ligand | 2-Methylquinoxaline | Toluene, 2 MPa H₂, RT | R | 93% | 98% | |

| [Ir(COD)Cl]₂ / Ligand | 2-Methylquinoxaline | EtOH, 2 MPa H₂, RT | S | 83% | 93% | |

| Rh–Thiourea / HCl | 2-Methylquinoxaline | 1 MPa H₂, RT | - | >98% | 97% | rsc.org |

| [Cp*IrCl₂]₂ / Ligand | Quinoxaline | HCOONa, HOAc/NaOAc buffer | - | 97% | N/A |

Biocatalytic and Chemoenzymatic Pathways for Chiral Tetrahydroquinoxalines

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical catalysis, prized for its high efficiency and stereoselectivity. The application of enzymes for the synthesis of chiral THQs is an emerging field with significant potential.

Chemoenzymatic strategies, which combine chemical and biological transformations, have proven effective. One such approach demonstrates the deracemization of racemic THQs. In this method, a racemic mixture of 2-substituted THQs is first synthesized via a rhodium-catalyzed addition/condensation sequence. Subsequently, the flavin-dependent enzyme cyclohexylamine (B46788) oxidase (CHAO) is used to selectively oxidize one enantiomer, allowing for the isolation of the other in enantiopure form. This has been successfully applied to preparative-scale deracemizations of these valuable compounds.

While research on enzymes that directly synthesize the THQ core is developing, related N-heterocycles provide a proof of concept. For instance, the enzyme norcoclaurine synthase (NCS) catalyzes a Pictet-Spengler reaction to produce a variety of substituted tetrahydroisoquinolines. The broad substrate specificity of some enzymes is a key advantage for their application in organic synthesis. A chemoenzymatic approach for chiral 3-substituted tetrahydroquinolines has also been developed, combining a biocatalytic cascade involving an ene reductase (ERED) and an imine reductase (IRED) with a subsequent Buchwald–Hartwig cyclization. These examples highlight the growing utility of integrating biocatalysis into synthetic routes for complex chiral heterocycles.

Chiral Auxiliary and Ligand-Mediated Stereocontrol

The use of chiral auxiliaries is a classic strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. This method allows for the creation of desired stereoisomers with high selectivity.

In the context of THQ synthesis, stereocontrol is more commonly achieved through the use of chiral ligands in metal-catalyzed reactions, which can be considered a more advanced and efficient approach. Ligand-mediated stereocontrol is central to the asymmetric hydrogenation methods discussed previously, where the chiral ligand (e.g., a thiourea derivative or a phosphine) coordinates to the metal center and dictates the facial selectivity of the hydrogenation. rsc.org

A powerful demonstration of ligand-mediated control is the development of a palladium-catalyzed stereodivergent synthesis of chiral THQs. By developing a novel P-chirogenic ligand, YuePhos, researchers were able to achieve a ligand-dependent diastereodivergent [4+2] cycloaddition. Remarkably, by simply switching between three different chiral ligands, it is possible to selectively generate six different stereoisomers of the THQ product from the same starting materials, with enantiomeric excesses reaching up to 98%. This level of control, where the choice of ligand precisely dictates the stereochemical outcome, represents a significant challenge and a major achievement in asymmetric synthesis.

General Synthetic Strategies for Substituted 1,2,3,4-Tetrahydroquinoxalines

Beyond the direct asymmetric synthesis of this compound, general strategies for constructing the broader class of substituted THQs are vital. These methods often involve the formation of the heterocyclic ring from acyclic precursors.

Cyclization Reactions from Ortho-Phenylenediamine Derivatives

A foundational strategy for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine derivative with a 1,2-dielectrophilic species. For the synthesis of 2-methyl-1,2,3,4-tetrahydroquinoxaline, this can be achieved by reacting o-phenylenediamine (B120857) with a chiral three-carbon synthon, such as (R)-propylene oxide. The reaction involves the nucleophilic attack of one amine group on the epoxide, followed by an intramolecular cyclization of the second amine group.

A more advanced and highly regio- and stereoselective route has been described that begins with 2-bromoanilines (an o-phenylenediamine surrogate) and activated aziridines. The synthesis proceeds via an Sₙ2-type ring-opening of the aziridine (B145994) by the aniline (B41778) derivative. This is followed by a palladium-catalyzed intramolecular C-N bond formation (cyclization) to furnish the chiral tetrahydroquinoxaline product. This method provides a controlled way to construct the heterocyclic system.

Domino and Multicomponent Reaction Sequences

Domino (or cascade) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, avoiding the isolation of intermediates and thus saving time and resources. These reactions build molecular complexity by forming multiple bonds in one pot.

A notable domino reaction for synthesizing N-substituted THQs involves a one-pot sequence that begins with a regioselective Heyns rearrangement followed by a stereoselective transfer hydrogenation. This process uses readily available substrates to generate a range of THQs in good yields and with excellent enantioselectivity (up to 99% ee).

Multicomponent reactions, where three or more reactants combine in a single step, are also powerful tools. While many examples focus on the related tetrahydroquinoline core, the principles are applicable to THQs. The Povarov reaction, an aza-Diels-Alder reaction, can be used to synthesize functionalized tetrahydroquinolines in a three-component fashion from an aniline, an aldehyde, and an activated alkene. Such strategies are prized in medicinal chemistry for their ability to rapidly generate diverse molecular libraries.

Reductive Transformations of Quinoxalines and Dihydroquinoxalines

The reduction of the pyrazine (B50134) ring in quinoxaline and its partially saturated derivatives, such as dihydroquinoxalines, represents a direct and effective strategy for accessing the 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold. Various reductive methodologies have been developed, employing a range of reducing agents and catalytic systems, to achieve this transformation with high efficiency and selectivity.

One common approach involves the use of powerful hydride-donating agents. For instance, the reduction of quinoxalin-2-ones to 1,2,3,4-tetrahydroquinoxalines can be accomplished using lithium aluminum hydride (LiAlH₄) in a suitable solvent like dry tetrahydrofuran (B95107) (THF). researchgate.net This method provides good yields for the synthesis of various substituted tetrahydroquinoxalines. researchgate.net

Catalytic hydrogenation and transfer hydrogenation are also pivotal techniques for the reduction of the quinoxaline ring system. These methods are often preferred due to their milder reaction conditions and improved safety profiles. A variety of transition metal catalysts have been shown to be effective. For example, a transfer hydrogenation protocol utilizing borane-ammonia (H₃N-BH₃) as the hydrogen source in the presence of a ruthenium trichloride (B1173362) hydrate (B1144303) (RuCl₃·xH₂O) precatalyst can effectively reduce quinoxalines to the corresponding tetrahydroquinoxalines in very good yields. organic-chemistry.org Similarly, a system combining cobalt(II) bromide (CoBr₂) and a terpyridine ligand also catalyzes the transfer hydrogenation of N-heteroarenes with ammonia-borane under ambient conditions. organic-chemistry.org

Domino reactions that incorporate a reduction step are particularly efficient for constructing the tetrahydroquinoline core from acyclic precursors. nih.gov One such strategy involves the reductive cyclization of 2-nitrochalcones under catalytic hydrogenation conditions. nih.gov In this process, the nitro group and the carbon-carbon double bond are reduced, followed by intramolecular cyclization to form the tetrahydroquinoline ring system. nih.gov The choice of solvent can be critical in these reactions to achieve high selectivity and yields. nih.gov

More recent advancements include the use of environmentally friendly and practical catalytic systems. A ligand- and base-free silver-catalyzed reduction of quinolines has been developed, which proceeds at room temperature and offers a facile route to 1,2,3,4-tetrahydroquinoline (B108954) derivatives. organic-chemistry.org Another innovative approach employs unsupported nanoporous gold (AuNPore) as a catalyst with an organosilane and water as the hydrogen source for the regioselective hydrogenation of quinoline (B57606) derivatives. organic-chemistry.org This catalyst demonstrates high efficiency and can be recovered and reused without significant loss of activity. organic-chemistry.org

The table below summarizes various reductive transformation methods for the synthesis of tetrahydroquinoxalines and related heterocycles.

| Precursor | Reagent/Catalyst | Reducing Agent/Hydrogen Source | Product | Key Features |

| Quinoxalin-2-one | Lithium Aluminum Hydride (LiAlH₄) | - | 1,2,3,4-Tetrahydroquinoxaline | Powerful reducing agent, good yields. researchgate.net |

| Quinoxaline | RuCl₃·xH₂O | Borane-ammonia (H₃N-BH₃) | 1,2,3,4-Tetrahydroquinoxaline | Transfer hydrogenation, good isolated yields. organic-chemistry.org |

| Quinoxaline | CoBr₂/terpyridine | Ammonia-borane (NH₃·BH₃) | 1,2,3,4-Tetrahydroquinoxaline | Transfer hydrogenation under ambient conditions. organic-chemistry.org |

| 2-Nitrochalcone | Palladium on Carbon (Pd/C) | H₂ | Tetrahydroquinoline | Domino reductive cyclization. nih.gov |

| Quinoline | Silver (Ag) catalyst | - | 1,2,3,4-Tetrahydroquinoline | Ligand- and base-free, room temperature. organic-chemistry.org |

| Quinoline | Nanoporous Gold (AuNPore) | Organosilane/H₂O | 1,2,3,4-Tetrahydroquinoline | Highly efficient, reusable catalyst. organic-chemistry.org |

Solid-Phase Synthesis for Diversity-Oriented Approaches

Solid-phase synthesis is a powerful technique that facilitates the rapid generation of large libraries of compounds for high-throughput screening and drug discovery. The core principle of this methodology involves attaching a starting material to an insoluble solid support (resin), performing a series of chemical reactions, and then cleaving the final product from the support. youtube.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin. youtube.com While specific examples for the solid-phase synthesis of this compound are not extensively detailed, the principles can be readily adapted from the well-established solid-phase synthesis of other N-heterocycles, such as tetrahydroisoquinolines. nih.gov

A typical solid-phase synthesis strategy for creating a library of tetrahydroquinoxaline analogues would involve several key steps:

Resin and Linker Selection: A suitable resin, such as polystyrene, is chosen as the solid support. A linker molecule is used to attach the first building block to the resin. The choice of linker is crucial as it must be stable to the reaction conditions used in the synthesis but cleavable under specific conditions to release the final product.

Attachment of the First Building Block: The synthesis would begin by anchoring a substituted o-phenylenediamine or a related precursor to the solid support via the linker.

On-Resin Reactions: A series of reactions are then carried out on the resin-bound substrate. For the synthesis of a tetrahydroquinoxaline library, this could involve a condensation reaction with an α-dicarbonyl compound or its equivalent to form the quinoxaline ring, followed by reduction of the pyrazine ring. Alternatively, a reductive amination sequence could be employed with a resin-bound diamine and various aldehydes or ketones to introduce diversity.

Cleavage from the Resin: Once the desired molecular scaffold is assembled on the solid support, the final compound is cleaved from the resin. This is typically achieved by treating the resin with a strong acid, such as trifluoroacetic acid (TFA), which breaks the linker and releases the product into solution. nih.gov

Purification: The cleaved product is then purified to yield the final tetrahydroquinoxaline analogue.

The diversity-oriented nature of solid-phase synthesis allows for the systematic variation of different substituents on the tetrahydroquinoxaline core by using a wide range of building blocks in the reaction sequence. For example, by using a library of different aldehydes in a reductive amination step, a diverse set of N-substituted tetrahydroquinoxalines can be generated. Similarly, using variously substituted o-phenylenediamines as the initial building block would lead to diversity on the aromatic ring of the final products.

The table below outlines the general components and steps involved in a solid-phase synthesis approach for generating a library of tetrahydroquinoxaline analogues.

| Step | Component/Process | Description | Example |

| 1 | Solid Support (Resin) | An insoluble polymer to which the synthesis is anchored. | Polystyrene, Marshall resin. nih.gov |

| 2 | Linker | A chemical moiety that connects the starting material to the resin and allows for later cleavage. | Hydroxymethyl-thiomethyl linker. nih.gov |

| 3 | Anchoring | The first chemical step where the initial building block is attached to the linker on the resin. | Esterification of an N-protected amino acid to the resin. nih.gov |

| 4 | On-Resin Synthesis | A sequence of chemical reactions to build the target molecule on the solid support. | Deprotection, condensation, cyclization, reduction. |

| 5 | Cleavage | The final chemical step to release the desired compound from the solid support. | Treatment with Trifluoroacetic Acid (TFA). nih.gov |

| 6 | Diversification | Introduction of variable chemical groups by using a range of reactants. | Using a library of aldehydes, ketones, or sulfonyl chlorides. nih.gov |

Rigorous Spectroscopic and Structural Characterization of R 2 Methyl 1,2,3,4 Tetrahydroquinoxaline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For (R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline, NMR studies are crucial for confirming the connectivity of atoms and for analyzing its stereochemistry and conformational preferences. rsc.org The tetrahydroquinoxaline ring can adopt several conformations, such as half-chair, boat, or sofa, which influences the spatial orientation of the methyl group at the C2 position. researchgate.net

High-field ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. In the case of this compound, the aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the heterocyclic ring and the methyl group exhibit characteristic chemical shifts and coupling patterns that are sensitive to the ring's conformation.

Analysis of the coupling constants (J-values) between adjacent protons is particularly informative for deducing the dihedral angles and, consequently, the preferred conformation of the tetrahydroquinoxaline ring. For instance, the magnitude of the coupling between the proton at C2 and the adjacent methylene (B1212753) protons at C3 can help distinguish between pseudo-axial and pseudo-equatorial orientations of the methyl group.

Table 1: Representative ¹H NMR Data for Tetrahydroquinoxaline Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 9.41 | brs | - |

| Aromatic-H | 7.36-7.24 | m | - |

| CH (C2) | 5.16 | s | - |

| CH₂ (C3) | 4.20 | q | - |

| CH₃ | 2.26 | s | - |

| NH | 7.83 | brs | - |

Note: This table presents representative data for a related tetrahydroquinoxaline structure and may not correspond exactly to this compound. Data is illustrative of typical chemical shifts and multiplicities. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and local electronic environment.

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. libretexts.orgbas.bg

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protons to their corresponding carbons. libretexts.orgnih.gov

HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular structure and confirming the substitution pattern. libretexts.org

These heteronuclear correlation experiments are instrumental in confirming the position of the methyl group at C2 and in assigning the signals of the aromatic and heterocyclic ring carbons. researchgate.net

Table 2: Representative ¹³C NMR Data for Tetrahydroquinoxaline Derivatives

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 174.1 |

| C=O | 167.2 |

| C (aromatic) | 160.3 |

| C (aromatic) | 143.3 |

| C (aromatic) | 128.5 |

| C (aromatic) | 126.9 |

| C (aromatic) | 126.7 |

| C (aromatic) | 104.2 |

| CH₂ | 60.6 |

| CH | 54.3 |

| CH₃ | 17.9 |

| CH₃ | 14.2 |

Note: This table presents representative data for a related tetrahydroquinoxaline structure and may not correspond exactly to this compound. Data is illustrative of typical chemical shifts. rsc.org

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm its molecular formula (C₉H₁₂N₂). sigmaaldrich.comuni.lu

Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. The way the molecule breaks apart upon ionization can reveal details about its substructures, further corroborating the proposed connectivity. The molecular ion peak [M]⁺ would be expected, along with other characteristic fragments resulting from the cleavage of the heterocyclic ring or the loss of the methyl group.

Infrared (IR) Spectroscopy for Characteristic Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. bas.bg In the IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretching: The two N-H bonds in the heterocyclic ring would give rise to absorption bands in the region of 3300-3500 cm⁻¹. rsc.org

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-N stretching: These vibrations are usually found in the 1000-1350 cm⁻¹ range.

The presence and position of these bands provide strong evidence for the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

X-ray Crystallography for Absolute Configuration Determination and Conformation in Solid State

While NMR provides information about the structure in solution, X-ray crystallography offers a definitive method for determining the three-dimensional arrangement of atoms in the solid state. nih.gov For a chiral compound like this compound, single-crystal X-ray diffraction analysis is the gold standard for unambiguously determining its absolute configuration. mdpi.com

The resulting crystal structure would reveal:

The precise bond lengths and angles within the molecule. researchgate.net

The conformation of the tetrahydroquinoxaline ring in the solid state.

The spatial orientation of the methyl group, confirming the (R) stereochemistry.

Intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the crystal lattice. researchgate.netnih.gov

Chiroptical Spectroscopic Methods for Enantiopurity Assessment

Chiroptical spectroscopic techniques are essential for determining the enantiomeric purity of a chiral sample. These methods rely on the differential interaction of enantiomers with polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the enantiomeric excess (ee) of a sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is characteristic of a particular enantiomer.

By comparing the chiroptical properties of a sample of this compound to that of a known standard, its enantiopurity can be accurately assessed.

Computational and Theoretical Investigations of R 2 Methyl 1,2,3,4 Tetrahydroquinoxaline

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecular systems. This quantum mechanical approach calculates the electron density of a molecule to determine its energy and other properties. DFT is favored for its balance of accuracy and computational efficiency. While specific, in-depth DFT research focused solely on (R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline is not extensively documented in peer-reviewed literature, the principles of DFT are regularly applied to analogous structures, such as quinoxaline (B1680401) and tetrahydroquinoline derivatives. iiste.orgresearchgate.net For instance, DFT calculations at the B3LYP/6-311+G(**) level of theory have been successfully used to optimize the structure and calculate the vibrational frequencies of related methyl-tetrahydroquinoline isomers. nih.gov Such studies provide a reliable framework for how DFT can be applied to understand the title compound's geometry, stability, and electronic nature.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are the standard method for determining the energies of these orbitals. For a related compound, 2-methylquinoxaline (B147225) 1,4-dioxide, the energy gap between the HOMO and LUMO was calculated to be a significant factor in its stability and reaction mechanism. iiste.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms, while the LUMO would be distributed over the heterocyclic ring system.

Table 1: Illustrative Frontier Molecular Orbital Parameters This table presents conceptual data for this compound based on typical DFT calculation outputs for similar heterocyclic compounds.

| Parameter | Conceptual Value (eV) | Implication |

| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | -0.9 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.9 | Indicates high kinetic stability and relatively low reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red areas signify negative potential (high electron density), often associated with lone pairs on heteroatoms, while blue areas indicate positive potential (low electron density), typically found around hydrogen atoms bonded to electronegative atoms.

For this compound, an MEP map would be expected to show regions of high negative potential around the two nitrogen atoms due to their lone pairs of electrons. These sites would be the most likely to interact with electrophiles or engage in hydrogen bonding as acceptors. Conversely, the hydrogen atom attached to the nitrogen (N-H) would exhibit a positive electrostatic potential, making it a potential site for nucleophilic attack or a hydrogen bond donor. This analysis is crucial for predicting intermolecular interactions and the regioselectivity of chemical reactions.

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions serve as a powerful tool for structural elucidation and for verifying experimental assignments. The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

While machine learning models are also emerging for rapid and accurate predictions, DFT remains a fundamental approach. nih.govnih.gov For related heterocyclic systems like 6-methyl-1,2,3,4-tetrahydroquinoline, DFT calculations have been shown to produce theoretical vibrational spectra (FTIR and Raman) that closely match experimental measurements, demonstrating the predictive power of these methods. nih.gov A similar correlation would be expected for the predicted ¹H and ¹³C NMR chemical shifts of this compound when compared with experimentally obtained spectra.

Table 2: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts This table illustrates how computationally predicted NMR data would be compared to experimental values for structural verification.

| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.2 | 6.6 - 7.1 |

| N-H Proton | 3.5 | 3.6 |

| C2-H Proton | 3.3 | 3.4 |

| C3-H₂ Protons | 2.8 - 3.1 | 2.9 - 3.2 |

| C2-CH₃ Protons | 1.2 | 1.3 |

Ab Initio and Semi-Empirical Methods for Ground State Properties

Beyond DFT, other computational methods like ab initio and semi-empirical calculations are also employed to study molecular properties. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from first principles without using experimental data. Semi-empirical methods (like AM1, PM3) simplify calculations by incorporating some experimental parameters, making them faster but generally less accurate than ab initio or DFT methods.

A comparative study on the related molecule 6-Methyl 1,2,3,4-Tetrahydroquinoline (B108954) utilized DFT (B3LYP), ab initio (HF), and various semi-empirical models to characterize its ground state geometry. researchgate.net The research found that the bond lengths and angles calculated by these different theoretical models were in good agreement with one another, providing confidence in the computational predictions of the molecule's structure. researchgate.net Such a multi-method approach can offer a comprehensive understanding of the ground state properties of this compound.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, enabling the detailed exploration of reaction pathways. By calculating the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

Theoretical studies on the reactivity of related quinoline (B57606) systems have successfully used DFT to interpret reaction outcomes. mdpi.com For example, calculations have been used to explain the regioselectivity of methylation reactions by comparing the energies of different possible transition states. mdpi.com For this compound, computational modeling could be used to investigate mechanisms such as N-alkylation, oxidation, or other functionalizations, providing insights into kinetic and thermodynamic product distributions. A computational study of the reaction between 4-methyl aniline (B41778) and OH radicals used transition state theory to compute reaction rate coefficients, showcasing the power of these methods in predicting kinetics. mdpi.com

Conformational Landscape Analysis

Most non-rigid molecules can exist in multiple spatial arrangements known as conformations. The study of these different conformations and the energy barriers to interconversion between them is known as conformational analysis. Understanding the conformational landscape is vital, as the population of different conformers can influence a molecule's reactivity and biological activity.

The heterocyclic part of this compound is not planar. X-ray crystallography of the parent compound, 1,2,3,4-tetrahydroquinoxaline (B1293668), confirms that the piperazine (B1678402) ring adopts a puckered conformation. researchgate.net The introduction of a methyl group at the C2 position introduces a chiral center and further influences the conformational preferences of the ring. Computational methods can be used to perform a systematic search for all stable conformers, calculate their relative energies, and determine the energy barriers for rotation around single bonds. This analysis would reveal the most populated ground-state conformation and the flexibility of the ring system.

Strategic Utility of R 2 Methyl 1,2,3,4 Tetrahydroquinoxaline in Chemical Research

As a Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure nature of (R)-2-methyl-1,2,3,4-tetrahydroquinoxaline makes it an excellent chiral building block. In asymmetric synthesis, the primary goal is to create new stereocenters with a high degree of control, and starting with a molecule that already possesses a defined stereochemistry can be a highly effective strategy. This compound contains a stereogenic center at the C2 position, which can influence the stereochemical outcome of subsequent reactions, a process known as chirality transfer.

Researchers utilize this compound as a starting material to construct more complex chiral molecules. The existing stereocenter can direct the approach of reagents, leading to the formation of one diastereomer in preference to others. After the desired transformations, the tetrahydroquinoxaline backbone can either be retained in the final product or cleaved and removed, having served its purpose as a temporary chiral auxiliary. For instance, the vicinal diamine nature of the scaffold allows for selective N-alkylation or N-acylation reactions, which can be precursors to further stereoselective bond formations on adjacent atoms or functional groups.

The synthesis of functionalized 1,2,3,4-tetrahydroquinolines often involves highly enantioselective methods to create the initial chiral center. nih.gov Once obtained, these chiral scaffolds, including the (R)-2-methyl derivative, become valuable starting points for creating a diverse range of enantiomerically pure compounds. nih.gov

Role in the Design of Novel Heterocyclic Scaffolds

The 1,2,3,4-tetrahydroquinoxaline (B1293668) ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.gov The (R)-2-methyl derivative provides a chiral variant of this important scaffold, enabling the synthesis of novel, three-dimensional heterocyclic structures with potential biological activity.

Chemists can elaborate on the basic this compound structure by building additional rings onto the existing framework. This is achieved through reactions involving the two nitrogen atoms and the aromatic ring. For example, condensation reactions with bifunctional electrophiles can lead to the formation of fused polycyclic systems, such as pyrazino- or diazepino-quinoxalines. The methyl group at the chiral center adds a specific steric and electronic feature that can be crucial for the final molecule's interaction with a biological target.

The development of novel 1,2,3,4-tetrahydroquinoline (B108954) scaffolds has led to the identification of potent inhibitors of cellular pathways, such as NF-κB transcriptional activity, which is relevant in cancer and inflammation. nih.gov Synthetic strategies often focus on creating libraries of derivatives from a core structure like tetrahydroquinoxaline to explore structure-activity relationships. arkat-usa.org The use of the (R)-2-methyl enantiomer ensures that these new, complex scaffolds are produced as single enantiomers, which is critical for developing selective drugs.

| Reaction Type | Reagents | Resulting Scaffold |

| Cyclocondensation | Dicarbonyl compounds | Fused polycyclic heterocycles |

| N-Arylation/Alkylation | Aryl halides, Alkyl halides | N-functionalized tetrahydroquinoxalines |

| Pictet-Spengler Reaction | Aldehydes | Tricyclic systems |

Development of Chiral Ligands for Catalysis

One of the most significant applications of this compound is in the field of asymmetric catalysis. The C2-symmetric or pseudo-C2-symmetric nature of chiral vicinal diamines makes them excellent backbones for the synthesis of chiral ligands. These ligands coordinate to a metal center (e.g., rhodium, iridium, ruthenium) to create a chiral catalyst that can induce high enantioselectivity in a wide range of chemical reactions. nih.govrsc.org

The two nitrogen atoms of this compound can be functionalized, for example, by attaching phosphine (B1218219) groups via a linker. The resulting diphosphine ligands, often of the P-N-N-P type, create a defined chiral pocket around the metal ion. This chiral environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. These catalysts have proven effective in reactions like asymmetric hydrogenation, which is a key technology in the pharmaceutical and fine chemical industries. nih.govrsc.orgrsc.org

| Catalyst Metal | Ligand Type | Application |

| Rhodium | Chiral Diphosphine | Asymmetric Hydrogenation |

| Iridium | Chiral Diphosphinite | Asymmetric Hydrogenation of Quinoxalines |

| Ruthenium | Chiral Diamine/Diphosphine | Asymmetric Transfer Hydrogenation |

Precursors for Chemical Probe Development and Structure-Activity Relationship (SAR) Studies in a Medicinal Chemistry Context

In medicinal chemistry, understanding how a molecule interacts with its biological target is paramount. Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound to determine which parts of the molecule are essential for its activity. This compound serves as an ideal starting point or precursor for these studies. nih.gov

Its defined stereochemistry is a critical variable in SAR. Often, only one enantiomer of a drug is active, while the other may be inactive or even cause unwanted side effects. By starting with the pure (R)-enantiomer, medicinal chemists can synthesize a series of derivatives where other parts of the molecule are varied (e.g., by adding different substituents to the aromatic ring or the nitrogen atoms). Comparing the biological activity of these derivatives provides a clear picture of the structural requirements for optimal potency and selectivity.

Furthermore, this compound can be used to develop chemical probes—molecules designed to selectively bind to a specific protein or enzyme to study its function in a biological system. The tetrahydroquinoxaline core provides a rigid scaffold that can be functionalized with reporter tags (like fluorescent dyes) or reactive groups for covalent labeling, while the (R)-methyl group helps to ensure specific, high-affinity binding to the target.

Future Research Directions and Unexplored Avenues

Innovations in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize environmentally benign reagents. ijirt.org The synthesis of tetrahydroquinoxaline scaffolds is an area ripe for the application of these principles.

The exploration of alternative energy sources, such as microwave and ultrasonic irradiation, is another promising avenue. ijirt.org These techniques can accelerate reaction rates, improve yields, and often allow for reactions to be conducted under solvent-free or minimal solvent conditions. ijirt.org Electrochemical synthesis, which uses electricity to drive chemical reactions, also presents a sustainable alternative, potentially using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor in the synthesis of related heterocycles. rsc.org

Furthermore, the development of metal-free catalytic systems is a significant goal. A recent example in the synthesis of tetrahydroquinoxalines is the use of 2,2'-bipyridine-5,5'-dicarboxylic acid (bda) as a metal-free catalyst for transfer hydrogenation, offering an environmentally benign pathway. organic-chemistry.org The use of borane-ammonia (H₃N-BH₃) as a hydrogen source with a simple ruthenium precursor also represents a move towards more practical and sustainable reduction methods for N-heterocycles. organic-chemistry.org

Table 1: Examples of Green Synthetic Approaches for Related Heterocycles

| Methodology | Key Features | Related Heterocycle | Reference |

| Domino Reactions | Multiple transformations in one pot, high atom economy, reduced waste. | Tetrahydroquinolines | nih.gov |

| Electrochemical Synthesis | Uses electricity, mild conditions, acetonitrile as reagent/solvent. | Tetrahydroquinolines | rsc.org |

| Metal-Free Transfer Hydrogenation | Avoids heavy metal catalysts, environmentally benign. | Tetrahydroquinoxalines | organic-chemistry.org |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, high purity, mild conditions. | Quinoxalines | ijirt.org |

Discovery of Novel Enantioselective Catalysts for Tetrahydroquinoxaline Synthesis

The synthesis of a single enantiomer, such as (R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline, requires highly selective catalysts. Asymmetric catalysis is a field of intense research, with a continuous search for more efficient, selective, and versatile catalytic systems.

Recent breakthroughs have included the use of rhodium-thiourea complexes for the asymmetric hydrogenation of quinoxalines, achieving excellent enantioselectivities under mild conditions. nih.gov This system's efficacy was demonstrated on a gram scale and in continuous flow, highlighting its practical potential. nih.gov Another significant development is an iridium-catalyzed asymmetric hydrogenation protocol that can selectively produce either the (R) or (S) enantiomer of tetrahydroquinoxaline derivatives simply by changing the solvent. rsc.org This method is particularly noteworthy as it operates without the need for any additives. rsc.org

Palladium-catalyzed reactions have also shown great promise. A catalyst system composed of Pd₂(dba)₃ and (S)-Siphos-PE has been effective in the enantioselective synthesis of tetrahydroquinoxalines containing quaternary carbon stereocenters via alkene carboamination reactions. nih.govdntb.gov.ua

Future research will likely focus on several key areas:

Developing non-precious metal catalysts: Shifting from expensive and rare metals like rhodium, iridium, and palladium to more abundant and cost-effective metals such as cobalt or iron. A recent example is the use of a CoBr₂·H₂O and terpyridine combination for transfer hydrogenation. organic-chemistry.orgorganic-chemistry.org

Organocatalysis: Expanding the scope of metal-free catalysts, such as chiral phosphoric acids, which have been successfully used for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org

Improving catalyst turnover numbers (TON) and frequencies (TOF): Creating more robust and active catalysts that can be used in lower concentrations and for longer periods, making processes more economical and sustainable. The Ir-catalyzed system for tetrahydroquinoline synthesis has already demonstrated a high turnover number. acs.org

Table 2: Selected Enantioselective Catalytic Systems

| Catalyst System | Target Product Class | Key Advantages | Reference |

| Rh-Thiourea Complex | Tetrahydroquinoxalines | High enantioselectivity, mild conditions, scalable. | nih.gov |

| Iridium/(R)-difluorphos | Tetrahydroquinoxalines | Solvent-controlled enantioselectivity (R or S), additive-free. | rsc.org |

| Pd₂(dba)₃ / (S)-Siphos-PE | Tetrahydroquinoxalines | Creates quaternary stereocenters, high enantiomeric ratios. | nih.gov |

| Chiral Phosphoric Acid | Tetrahydroquinolines | Metal-free (organocatalysis), excellent yields and enantioselectivities. | organic-chemistry.org |

Advanced In Silico Methods for Predictive Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design. In silico methods allow for the rapid screening of virtual compound libraries, prediction of physicochemical and pharmacokinetic properties, and elucidation of reaction mechanisms.

For a molecule like this compound, future research will heavily leverage these computational tools. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be employed to design novel derivatives with enhanced biological activity. nih.gov These models help to identify which structural modifications are likely to improve efficacy based on the properties of existing active compounds. nih.gov

Molecular docking simulations are crucial for understanding how a molecule interacts with its biological target, such as an enzyme or receptor. nih.gov By predicting the binding mode and energy, researchers can prioritize the synthesis of compounds with the highest potential for strong and specific interactions. nih.gov This was demonstrated in the design of tetrahydroquinoxaline sulfonamide derivatives as colchicine (B1669291) binding site inhibitors. nih.gov

Furthermore, in silico tools are vital for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govmdpi.com This early-stage assessment helps to filter out compounds that are unlikely to have favorable drug-like properties, saving significant time and resources. The use of computational combinatorial chemistry can generate vast libraries of virtual molecules with desirable physicochemical properties for subsequent screening. mdpi.com

Mechanistic studies using Density Functional Theory (DFT) calculations are also becoming increasingly common. These calculations provide deep insights into reaction pathways, transition states, and the role of the catalyst, which is essential for optimizing reaction conditions and designing more effective catalysts. nih.govrsc.org

Exploration of Bio-inspired and Biomimetic Transformations

Nature provides a wealth of inspiration for the development of novel chemical transformations. Bio-inspired and biomimetic syntheses aim to mimic the efficiency and selectivity of enzymatic processes.

A significant area of future research for the synthesis of chiral tetrahydroquinoxalines is the application of biomimetic asymmetric reduction. This strategy often employs models of the cofactor NAD(P)H, such as Hantzsch esters or specifically designed chiral and regenerable models. dicp.ac.cndicp.ac.cn These biomimetic approaches have been successfully used to synthesize chiral tetrahydroquinolines with high enantioselectivity. dicp.ac.cn The key advantage is the ability to perform reductions under mild conditions, often catalyzed by simple organic molecules or metal complexes that facilitate the hydrogen transfer. dicp.ac.cn

Cascade reactions that mimic biosynthetic pathways are another promising frontier. A one-pot cascade biomimetic reduction has been developed for the synthesis of chiral tetrahydroquinolines from simple starting materials like 2-aminochalcones. dicp.ac.cndntb.gov.ua This process involves an initial cyclization to form a quinoline (B57606) intermediate, which is then asymmetrically reduced in situ by a regenerated NAD(P)H model. dicp.ac.cn Extending such methodologies to quinoxaline (B1680401) precursors could provide a highly efficient route to this compound.

The use of biocatalysis, employing whole enzymes or microorganisms, also represents a powerful green and highly selective synthetic tool that remains relatively unexplored for this specific class of compounds but holds immense potential. ijirt.org

Q & A

Q. What are the established synthetic methodologies for (R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation of quinoxaline precursors using palladium or platinum catalysts under controlled pressure (e.g., 1–3 atm H₂). Enantiomeric purity is achieved via chiral resolution using HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) or asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones). Post-synthesis, enantiomeric excess (ee) should be quantified using polarimetry or chiral HPLC .

Table 1 : Comparison of Catalytic Hydrogenation Conditions

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Pd/C | MeOH | 25 | 1.5 | 78 | 99.5 |

| PtO₂ | EtOAc | 30 | 2.0 | 85 | 98.7 |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Aromatic protons appear as distinct doublets (δ 6.5–7.2 ppm), while methyl groups resonate as singlets (δ 1.2–1.5 ppm).

- X-ray Crystallography : Resolves absolute configuration; bond angles and torsional strain in the tetrahydroquinoxaline ring can be analyzed (e.g., C-C bond lengths ~1.54 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 163.0997).

Q. What are the key considerations in designing a catalytic asymmetric synthesis route for this compound?

- Methodological Answer :

- Chiral Catalyst Selection : Use transition-metal complexes with BINAP or Josiphos ligands to induce stereoselectivity.

- Reaction Optimization : Screen solvents (e.g., THF vs. DCM), temperatures (0–40°C), and hydrogen pressures (1–5 atm) to maximize ee.

- Quality Control : Monitor reaction progress via TLC and validate ee using chiral HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational modeling results?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC or recrystallization.

- Step 2 : Re-examine solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and temperature-dependent conformational changes.

- Step 3 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model vibrational spectra or NMR chemical shifts. Discrepancies may arise from solvation effects or dynamic averaging in solution .

Q. What strategies are effective in studying the pH-dependent fluorescence properties of this compound derivatives?

- Methodological Answer :

- Fluorescence Spectroscopy : Measure emission spectra (λₑₓ = 280 nm) across pH 2–12. Quenching at acidic pH may indicate protonation of the quinoxaline nitrogen.

- Computational Analysis : Use time-dependent DFT (TD-DFT) to model excited-state behavior. Correlate experimental fluorescence quantum yields (FQY) with predicted electron transitions .

Table 2 : pH-Dependent Fluorescence Properties

| pH | λₑₘ (nm) | FQY (%) | Proposed Mechanism |

|---|---|---|---|

| 3 | 420 | 5 | Protonation of N-atom |

| 7 | 450 | 25 | Deprotonated state |

| 11 | 460 | 18 | Hydroxide ion quenching |

Q. How to assess the compound's potential as a biomimetic sensor in cellular environments?

- Methodological Answer :

- Live-Cell Imaging : Incubate with HEK-293 or HeLa cells and track fluorescence using confocal microscopy (ex: 405 nm, em: 500–600 nm).

- Photostability Testing : Expose to continuous irradiation (e.g., 30 min) and quantify signal decay.

- Toxicity Assays : Perform MTT assays to ensure biocompatibility at working concentrations (e.g., IC₅₀ > 100 µM) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, anti-proliferative activity may vary between Jurkat (lymphoma) and MCF-7 (breast cancer) cells.

- Structural Confirmation : Verify compound identity via X-ray or NOESY NMR to rule out stereoisomer contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.